Pemirolast sodium

Ocular tolerability Patient compliance Allergic conjunctivitis

Pemirolast sodium is a pyrimidinone-derived mast cell stabilizer that also exhibits histamine H1 receptor antagonist activity, distinguishing it from classical mast cell stabilizers that lack direct antihistaminic effects. The compound is clinically approved in Japan (as the potassium salt, ALEGYSAL) for bronchial asthma and allergic rhinitis, and as an ophthalmic solution (ALAMAST) for prophylaxis of itching associated with allergic conjunctivitis.

Molecular Formula C10H7N6NaO
Molecular Weight 250.19 g/mol
CAS No. 69372-22-1
Cat. No. B12730051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemirolast sodium
CAS69372-22-1
Molecular FormulaC10H7N6NaO
Molecular Weight250.19 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[Na+]
InChIInChI=1S/C10H7N6O.Na/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3;/q-1;+1
InChIKeyKYIZZXKWRKKFSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pemirolast Sodium (CAS 69372-22-1): Procurement-Relevant Properties of a Mast Cell Stabilizer with Dual Antihistaminic Activity


Pemirolast sodium is a pyrimidinone-derived mast cell stabilizer that also exhibits histamine H1 receptor antagonist activity, distinguishing it from classical mast cell stabilizers that lack direct antihistaminic effects [1]. The compound is clinically approved in Japan (as the potassium salt, ALEGYSAL) for bronchial asthma and allergic rhinitis, and as an ophthalmic solution (ALAMAST) for prophylaxis of itching associated with allergic conjunctivitis . Pemirolast exerts its action by inhibiting antigen-mediated calcium influx into mast cells and suppressing the release of inflammatory mediators including histamine, leukotriene C4, D4, and E4, as well as neuropeptides such as substance P and CGRP from sensory nerves [2]. The sodium salt form (CAS 69372-22-1) is a crystalline hemihydrate that offers specific solid-state and formulation advantages over the more commonly referenced potassium salt (CAS 100299-08-9), including reduced hygroscopicity and more predictable aqueous solubility [3].

Why Pemirolast Sodium Cannot Be Directly Substituted by In-Class Mast Cell Stabilizers or Alternative Salt Forms


Within the ocular anti-allergic class, compounds sharing a mast cell stabilizer classification (cromolyn sodium, nedocromil sodium, lodoxamide, pemirolast) exhibit markedly different clinical comfort profiles that directly impact patient compliance [1]. Pemirolast sodium, as a distinct crystalline hemihydrate salt, differs from pemirolast potassium in hygroscopicity, aqueous solubility, and resultant plasma concentration profiles—parameters that critically affect formulation stability, manufacturing reproducibility, and in vivo pharmacokinetic behavior [2]. Furthermore, head-to-head clinical trials demonstrate that in-class substitution cannot be made on the assumption of equivalent tolerability: pemirolast has been shown to cause significantly less ocular discomfort than nedocromil, cromolyn, and ketorolac in controlled single-dose studies [1][3]. These quantitative differences in comfort, combined with the sodium salt's solid-state advantages, make indiscriminate substitution without consideration of the specific evidence base a procurement risk for both research reproducibility and industrial formulation development.

Pemirolast Sodium: Quantified Differential Evidence Against Closest Comparators for Informed Procurement


Ocular Comfort Superiority of Pemirolast Over Nedocromil, Cromolyn, and Ketorolac in Controlled Clinical Studies

Pemirolast demonstrates statistically and clinically significant superior ocular comfort compared to three commonly used comparator agents. In a combined analysis of two prospective, double-blind clinical studies, overall ocular discomfort was significantly lower with pemirolast than with cromolyn (P = 0.001), ketorolac (P < 0.001), and nedocromil (P < 0.001) [1]. In the direct contralateral-eye comparison, the number of subjects experiencing a clinically significant increase (≥1 unit on a 4-point scale) in overall discomfort was significantly lower with pemirolast than with nedocromil (P = 0.007) [1]. Burning/stinging and tearing were also significantly lower with pemirolast than with cromolyn (P < 0.001 and P = 0.014, respectively) [1].

Ocular tolerability Patient compliance Allergic conjunctivitis

Higher Rate of Symptom-Free Status with Pemirolast vs. Nedocromil in Seasonal Allergic Conjunctivitis

In an 8-week randomized, double-masked, active-control, parallel-group trial comparing pemirolast potassium 0.1% and nedocromil sodium 2% (both dosed twice daily bilaterally), a significantly higher percentage of pemirolast-treated patients experienced no signs or symptoms of allergic conjunctivitis at work or school (58% vs. 28%; P = 0.005) [1]. No significant differences between groups were found on any individual signs or symptoms (redness, chemosis, itching, eyelid swelling), indicating that the overall functional outcome advantage was driven by a composite of subtle improvements rather than any single efficacy parameter [1]. At each study visit, pemirolast was also rated significantly more comfortable than nedocromil [1].

Symptom-free rate Work/school productivity Seasonal allergic conjunctivitis

Rapid Onset of Itch Relief with Pemirolast Demonstrated in Pooled Phase III Placebo-Controlled Conjunctival Allergen Challenge Studies

A pooled analysis of two prospective, randomized, double-masked, placebo-controlled, multicenter phase III clinical trials (evaluable N=265; 21,491 patient-days of diary data) demonstrated that pemirolast potassium 0.1% administered QID provided statistically significant superiority over placebo in preventing ocular itching throughout the allergy season [1]. Differences favoring pemirolast were significant in 63% (10/16) of all 7-day periods (p ≤ 0.046) and 88% (7/8) of all 14-day periods (p ≤ 0.016) [1]. Critically, in post-season conjunctival allergen challenge (CAC) testing, pemirolast provided significant relief of CAC-induced ocular itching as early as 3 minutes after allergen challenge (p ≤ 0.034), demonstrating a rapid onset of protective effect [1].

Onset of action Conjunctival allergen challenge Ocular itching prevention

Pemirolast Sodium Hemihydrate vs. Pemirolast Potassium: Reduced Hygroscopicity and Improved Solid-State Stability for Formulation

The crystalline sodium salt hemihydrate of pemirolast (CAS 69372-22-1) possesses distinct physicochemical advantages over the commercially established potassium salt (CAS 100299-08-9). According to US Patent 9,006,431, pemirolast potassium is documented to be hygroscopic, chemically unstable due to moisture uptake, and possesses a bitter taste, while also producing undesirable sharp plasma concentration peaks upon oral administration [1]. The patent discloses that a stable, crystalline sodium salt hemihydrate has been successfully produced that is 'less soluble in aqueous media, and less hygroscopic, than corresponding prior art potassium salts of pemirolast' [1]. These properties are expected to avoid the sharp plasma concentration spikes and taste/hygroscopicity problems associated with the potassium salt [1]. Earlier attempts to produce sodium salts via the method of US Patent 4,122,274 yielded physically unstable material, underscoring the novelty and value of the disclosed crystalline hemihydrate form [1].

Salt form selection Hygroscopicity Solid-state stability Formulation development

Comparative Clinical Efficacy: Pemirolast Demonstrates Non-Inferiority to Bromfenac Sodium with No Significant Difference in Ocular Signs or Symptoms

In a contralateral-eye study with 22 Japanese patients with seasonal allergic conjunctivitis, 0.1% pemirolast potassium was compared directly with 0.1% bromfenac sodium (an NSAID eye drop) over 1 week of treatment [1]. Both drugs significantly decreased objective ocular signs after 1 week, but not subjective symptoms [1]. No significant differences in either subjective symptoms or objective signs were observed between the two drugs [1]. Patient preference was nearly evenly distributed: 45.5% selected bromfenac as more effective, 40.9% selected pemirolast, and 13.6% found no difference [1]. The conclusion was that bromfenac sodium is as safe and effective as pemirolast potassium for allergic conjunctivitis [1].

NSAID comparator Bromfenac sodium Allergic conjunctivitis treatment

In Vitro Mast Cell Pharmacology: Differential Profile of Pemirolast vs. Olopatadine and Nedocromil in Human Conjunctival Mast Cells

A comparative in vitro study using partially purified human conjunctival mast cells challenged with anti-human IgE demonstrated that cromolyn sodium and pemirolast (tested at 100 nM to 1 mM, with 1- and 15-minute pre-incubation) failed to significantly inhibit histamine release [1]. In contrast, olopatadine inhibited histamine release in a concentration-dependent manner (r = 0.891, n = 59; IC50 = 653 µM) and was the only agent tested that exhibited significant H1 receptor binding activity (Ki = 36 nM, n = 13) [1]. Nedocromil at 100 µM with 1-minute exposure produced a statistically significant but modest 28% inhibition (P < 0.05) [1]. This study utilized the clinically relevant target cell population (human conjunctival mast cells) rather than rodent peritoneal or connective tissue mast cells [1].

Mast cell heterogeneity Histamine release inhibition H1 receptor binding

Recommended Procurement and Application Scenarios for Pemirolast Sodium Based on Differential Evidence


Ophthalmic Formulation Development Requiring High Tolerability and Patient Acceptance

Pemirolast sodium's documented superiority in ocular comfort over nedocromil, cromolyn, and ketorolac (P < 0.001 for all three comparators) , combined with the sodium salt's reduced hygroscopicity relative to pemirolast potassium , makes this compound the rational starting material for developing ophthalmic solutions where tolerability is paramount. The 30-percentage-point advantage in symptom-free status (58% vs. 28%, P=0.005) over nedocromil at work/school further supports its use in products targeting active patient populations. Formulators should prioritize the crystalline sodium hemihydrate form for its improved solid-state stability and more predictable dissolution behavior .

Conjunctival Allergen Challenge (CAC) Model Research Requiring Rapid-Onset Prophylaxis

Investigators designing CAC studies should consider pemirolast sodium for protocols requiring rapid onset of protective effect. The pooled phase III evidence demonstrates significant itch relief as early as 3 minutes after allergen challenge (p ≤ 0.034) , providing a validated temporal benchmark for experimental designs. The compound's sustained efficacy across 88% of 14-day assessment periods (p ≤ 0.016) supports its use in both acute challenge models and extended-duration seasonal protocols. Researchers should note that pemirolast's mechanism in the CAC model may involve pathways beyond direct mast cell histamine release inhibition, as evidenced by the negative in vitro findings in human conjunctival mast cell assays , suggesting utility as a probe for non-histamine-mediated allergic pathways.

Comparative Efficacy Studies Where NSAID-Class Agents Are Contraindicated

The demonstrated non-inferiority of pemirolast to bromfenac sodium (0.1%) in reducing ocular signs of allergic conjunctivitis, with no significant differences in any efficacy endpoint , positions pemirolast sodium as a preferred comparator or active control in clinical studies where NSAID use is precluded due to corneal melting concerns, asthma exacerbation risk, or bleeding considerations. With nearly equivalent patient preference ratings (40.9% vs. 45.5%) , pemirolast provides a validated non-NSAID benchmark for randomized controlled trials in allergic conjunctivitis populations with NSAID contraindications.

Solid-State Chemistry and Polymorph Screening Programs

The crystalline pemirolast sodium hemihydrate disclosed in US Patent 9,006,431 represents a defined solid-state form with characterized hygroscopicity and solubility profiles that are distinct from the amorphous potassium salt . Procurement of the sodium salt for polymorph screening, salt selection studies, or formulation preformulation work is supported by the patent's disclosure that prior attempts to produce stable sodium salts (via US 4,122,274 methodology) yielded physically unstable material , making the crystalline hemihydrate a well-characterized starting point for solid-form development. The reduced hygroscopicity specifically addresses the potassium salt's documented tendency toward moisture-induced chemical instability , a critical consideration for long-term stability studies.

Quote Request

Request a Quote for Pemirolast sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.